molecular formula C14H15N3O2S B2960471 N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide CAS No. 2034239-81-9

N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide

Cat. No.: B2960471
CAS No.: 2034239-81-9
M. Wt: 289.35
InChI Key: LVJISRHJGFZFAM-UHFFFAOYSA-N
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Description

N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide is a heterocyclic compound that features a pyrazine ring fused with a thiophene ring, linked to an oxolane-2-carboxamide moiety

Scientific Research Applications

N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide has several applications in scientific research:

Safety and Hazards

The safety and hazards of a compound depend on its structure and usage. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

The future directions in the research of thiophene and its derivatives could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide typically involves a multi-step process. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl₄) to form an intermediate compound. This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: An anti-tubercular drug with a pyrazine ring.

    Thiophene-2-carboxamide derivatives: Compounds with similar thiophene and carboxamide structures.

Uniqueness

N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide is unique due to its combination of a pyrazine ring with a thiophene ring and an oxolane-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(11-3-1-7-19-11)17-9-10-13(16-6-5-15-10)12-4-2-8-20-12/h2,4-6,8,11H,1,3,7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJISRHJGFZFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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